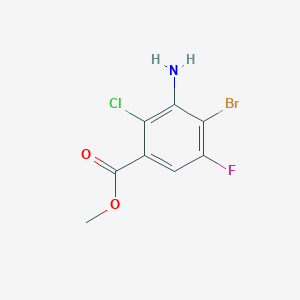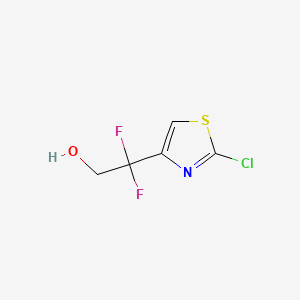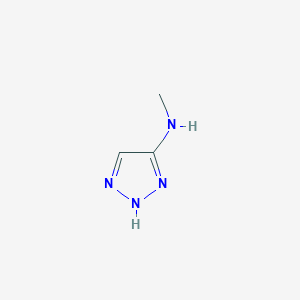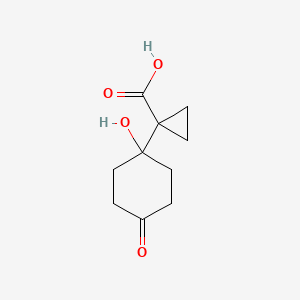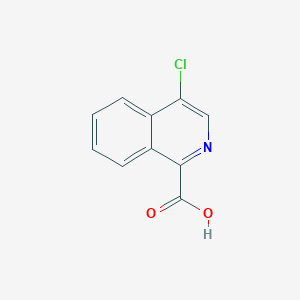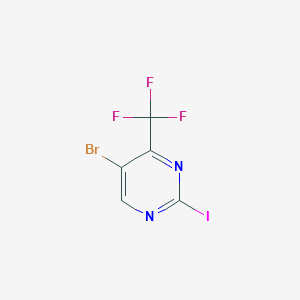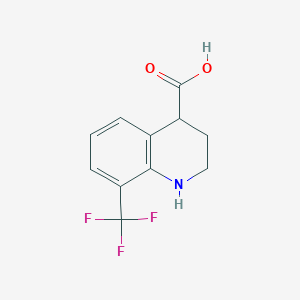
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and methylsulfanyl groups in its structure suggests that it may have unique chemical properties and reactivity.
準備方法
The synthesis of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the bromine and methylsulfanyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and safety.
化学反応の分析
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and methylsulfanyl groups may influence its binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other similar compounds, such as:
6-(Methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the methylsulfanyl group, which may affect its chemical properties and interactions with molecular targets.
6-(Methylsulfanyl)-8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromine and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H13BrClNOS |
|---|---|
分子量 |
310.64 g/mol |
IUPAC名 |
8-bromo-6-methylsulfanyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNOS.ClH/c1-14-10-5-7(11)4-9-8(10)6-12-2-3-13-9;/h4-5,12H,2-3,6H2,1H3;1H |
InChIキー |
IMRJSGXCDKYTSS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC2=C1CNCCO2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






